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Hexa-tert-butyldisilane

Si-Si bond elongation X-ray crystallography steric congestion

Hexa-tert-butyldisilane (superdisilane, tBu₃Si–SitBu₃) is a sterically congested peralkyl disilane that defines the extreme of Si–Si bond elongation within the class. With six tert-butyl substituents, it exhibits the longest crystallographically authenticated Si–Si single bond reported for a molecular disilane at 2.697 Å.

Molecular Formula C24H54Si2
Molecular Weight 398.9 g/mol
CAS No. 100103-39-7
Cat. No. B3044495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-tert-butyldisilane
CAS100103-39-7
Molecular FormulaC24H54Si2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C
InChIInChI=1S/C24H54Si2/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3
InChIKeyRZLUWWOHMSPJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexa-tert-butyldisilane (CAS 100103-39-7): Structural Benchmark and Radical Precursor Among Peralkyl Disilanes


Hexa-tert-butyldisilane (superdisilane, tBu₃Si–SitBu₃) is a sterically congested peralkyl disilane that defines the extreme of Si–Si bond elongation within the class. With six tert-butyl substituents, it exhibits the longest crystallographically authenticated Si–Si single bond reported for a molecular disilane at 2.697 Å [1]. Upon mild heating above 60 °C, the Si–Si bond undergoes reversible homolytic cleavage to generate tri-tert-butylsilyl (supersilyl) radicals, positioning the compound as a thermally controllable radical source [2]. A reversible crystallographic phase transition at 179 K further distinguishes its solid-state behavior [3]. These structurally and thermodynamically defined properties underpin its use as a benchmark molecule in bonding theory, a radical precursor in main-group synthesis, and a reference compound in spectroscopic method development.

Why Generic Disilane Substitution Fails: Structural, Thermal, and Radical-Behavior Differentiation of Hexa-tert-butyldisilane


Peralkyl and perhalo disilanes are frequently treated as interchangeable silicon precursors or bonding models; however, the steric demands of hexa-tert-butyldisilane produce quantifiably divergent Si–Si bond metrics, thermal dissociation thresholds, and radical-generation profiles that generic analogs cannot replicate. Its Si–Si bond length exceeds that of hexamethyldisilane by 16% [1] and that of hexachlorodisilane by approximately 15%, while its BDE of ~38 kcal mol⁻¹ is roughly double that of comparably dissociative hexaaryl disilanes [2]. These differences directly impact the temperature window for radical availability, the spectroscopic signatures used for compound identification, and the steric environment accessible to downstream reaction partners [3].

Quantitative Differentiation Evidence for Hexa-tert-butyldisilane (CAS 100103-39-7)


Si–Si Bond Length: The Longest Authenticated Single Bond Among Molecular Disilanes

Single-crystal X-ray diffraction establishes the Si–Si bond length of hexa-tert-butyldisilane at 2.6863(5) Å (269 pm) [1]. This is 16% longer than the Si–Si bond in hexamethyldisilane (≈2.32 Å) , 15% longer than in hexachlorodisilane (2.33 Å) [2], and approximately 12% longer than in hexakis(trimethylsilyl)disilane (2.40 Å) [3]. The elongation is a direct consequence of six short repulsive intramolecular C–H···H–C contacts (H···H = 2.02–2.04 Å) between the tert-butyl groups across the Si–Si axis [1].

Si-Si bond elongation X-ray crystallography steric congestion

Thermal Dissociation Threshold: Controlled Radical Generation Above 60 °C vs. Sub-Ambient Dissociation of Hexamesityldisilane

Hexa-tert-butyldisilane is stable at room temperature and begins reversible dissociation into tri-tert-butylsilyl radicals only upon heating above 60 °C [1]. In contrast, hexamesityldisilane dissociates reversibly between −60 °C and −32 °C, a temperature window more than 90 °C lower [2]. The dimerization of supersilyl radicals is observed below 60 °C, and quantitative hydrogen abstraction proceeds at 100 °C [1]. This thermal gap allows hexa-tert-butyldisilane to be handled as an intact disilane at ambient conditions while still enabling on-demand radical chemistry with mild heating.

homolytic bond cleavage silyl radical thermal dissociation

Si–Si Bond Dissociation Enthalpy: ~38 kcal mol⁻¹ vs. ~19 kcal mol⁻¹ for Hexakis(3,5-dimethylphenyl)disilane

The Si–Si bond dissociation enthalpy (BDE) of hexa-tert-butyldisilane is estimated at 38 kcal mol⁻¹ [1]. This is twice the 19 kcal mol⁻¹ estimated for hexakis(3,5-dimethylphenyl)disilane [1] and also substantially higher than the 19.0 ± 2 kcal mol⁻¹ reported for hexamesityldisilane [2]. The elevated BDE correlates with the lower radical concentration at a given temperature and the inability to detect the supersilyl radical by conventional EPR at the dissociation onset [1], contrasting with the readily detected hexamesitylsilyl radical.

bond dissociation enthalpy thermochemistry radical stability

Reversible Crystallographic Phase Transition at 179 K: A Solid-State Identifier Absent in Common Disilanes

Crystals of hexa-tert-butyldisilane undergo a reversible phase transition at 179(2) K, with the space group changing from Ibca (high-temperature) to Pbca (low-temperature) while lattice constants remain nearly unchanged [1]. The crystallographic twofold axis in the high-temperature phase is replaced by a noncrystallographic twofold axis (angular deviation 2.36(4)°) in the low-temperature phase, and the molecular center translates by 0.123(1) Å [1]. No analogous reversible low-temperature polymorphic transition has been reported for hexamethyldisilane, hexaethyldisilane, or hexachlorodisilane under comparable conditions.

phase transition polymorphism solid-state chemistry

Vapor-Phase Behavior: Complete Dissociation to Radicals Under Mild Heating vs. Intact Disilane Vapor

Gas electron diffraction (GED) studies of the vapor produced upon mild heating of hexa-tert-butyldisilane reveal that the intact disilane is not observed in the vapor phase; instead, only the tri-tert-butylsilyl radical structure is detected [1]. This behavior is qualitatively distinct from hexamethyldisilane and hexachlorodisilane, which vaporize as the intact molecular disilane under comparable mild heating conditions and require temperatures above ~800 K for significant thermal decomposition .

gas electron diffraction radical generation vapor-phase chemistry

Si–C Bond Elongation Due to Steric Strain: Lengthened Si–C Bonds as a Marker of Intramolecular Congestion

In hexa-tert-butyldisilane, Si–C bond lengths range from 1.9860(14) Å to 1.9933(14) Å [1], measurably longer than in the less congested 1,1,2,2-tetra-tert-butyl-1,2-diphenyldisilane, where staggered Si–C(t-Bu) bonds are approximately 0.019(2) Å shorter than eclipsed/intermediate ones, and the Si–Si bond is 2.4869(8)–2.4944(8) Å [1]. The roughly 0.2 Å difference in Si–Si bond length between the two compounds is accompanied by correlated Si–C lengthening, demonstrating a graded structural response to increasing tert-butyl substitution.

Si-C bond length steric strain structural parameter

Evidence-Backed Application Scenarios for Hexa-tert-butyldisilane (CAS 100103-39-7)


Thermally Controlled Supersilyl Radical Source for Main-Group and Organometallic Synthesis

The >60 °C onset of reversible dissociation into tri-tert-butylsilyl radicals [1] makes hexa-tert-butyldisilane an on-demand radical precursor. Unlike hexamesityldisilane, which requires sub-ambient handling to prevent premature dissociation [2], this compound can be weighed and transferred at room temperature as the intact disilane. Heating reaction mixtures above 60 °C triggers radical generation for H-abstractions, additions to unsaturated substrates, or trapping by metal centers, and lowering the temperature below 60 °C promotes radical dimerization back to the starting material, enabling thermal cycling control of radical concentration.

Benchmark Compound for Computational Si–Si Bond Modeling and Steric Parameterization

With an experimentally determined Si–Si bond length of 2.6863(5) Å [1]—16% longer than hexamethyldisilane [2]—and Si–C bonds of 1.9860–1.9933 Å [1], hexa-tert-butyldisilane provides an exacting test case for DFT functionals, ab initio methods, and force-field parameterization aimed at reproducing extreme steric congestion. The availability of high-resolution crystallographic coordinates makes it suitable as a validation target in computational chemistry software development and method benchmarking.

Low-Temperature Phase-Transition Standard for Variable-Temperature Crystallography and Calorimetry

The reversible Ibca → Pbca phase transition at 179(2) K, with an angular deviation of 2.36(4)° between crystallographic and noncrystallographic twofold axes and a 0.123(1) Å molecular translation [1], offers a reproducible solid-state event for calibrating variable-temperature single-crystal or powder XRD instruments. Because the lattice constants remain nearly unchanged across the transition, it also serves as an internal standard for differential scanning calorimetry (DSC) method validation in the sub-ambient range.

Gas-Phase Radical Source for Fundamental Vapor-Phase Spectroscopic and Mechanistic Studies

Gas electron diffraction demonstrates that mild heating of hexa-tert-butyldisilane generates a vapor consisting exclusively of supersilyl radicals, with no detectable intact disilane [1]. This property is exploitable for gas-phase UV photoelectron spectroscopy, mass-resolved laser spectroscopy, and molecular beam studies of silyl radical reactivity, where hexamethyldisilane or hexachlorodisilane would deliver the molecular precursor rather than the radical.

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